1-(6-((Tetrahydrofuran-3-yl)oxy)nicotinoyl)piperidine-4-carboxamide
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Description
1-(6-((Tetrahydrofuran-3-yl)oxy)nicotinoyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H21N3O4 and its molecular weight is 319.361. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
1-(6-((Tetrahydrofuran-3-yl)oxy)nicotinoyl)piperidine-4-carboxamide falls within a broader category of compounds explored for their synthesis methods and chemical properties. For instance, the synthesis of heterocyclic derivatives via palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes has been detailed, providing pathways to obtain tetrahydrofuran and other derivatives with satisfactory yields. This process involves reactions carried out in MeOH or MeCN/MeOH mixtures at 65-100 degrees C, highlighting the compound's involvement in the formation of structurally complex and potentially pharmacologically relevant molecules (Bacchi et al., 2005).
Biological Activities
Research into compounds with a piperidine-4-carboxamide moiety often aims at discovering new pharmaceutical agents. For example, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been studied for their antiprotozoal activities. These studies have shown that certain derivatives exhibit strong DNA affinities and potent in vitro and in vivo activities against protozoal infections, underscoring the potential therapeutic value of these compounds in treating diseases caused by protozoa (Ismail et al., 2004).
Drug Development Applications
The chemical structure of this compound and its derivatives are relevant in the context of drug development, especially as intermediates or final products in the synthesis of potential pharmaceuticals. For instance, the discovery of CGRP receptor inhibitors involves complex synthetic routes where similar compounds serve as key intermediates. These efforts highlight the compound's role in developing new therapeutic agents aimed at treating conditions like migraine through the inhibition of the CGRP receptor (Thalji et al., 2013).
Properties
IUPAC Name |
1-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c17-15(20)11-3-6-19(7-4-11)16(21)12-1-2-14(18-9-12)23-13-5-8-22-10-13/h1-2,9,11,13H,3-8,10H2,(H2,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBYWNFZGFPGPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CN=C(C=C2)OC3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.